Cas no 49713-41-9 (Propanedioic acid,2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]-, 1,3-diethyl ester)

Propanedioic acid,2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]-, 1,3-diethyl ester structure
49713-41-9 structure
Productnaam:Propanedioic acid,2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]-, 1,3-diethyl ester
CAS-nummer:49713-41-9
MF:C15H16F3NO5
MW:347.286455154419
MDL:MFCD00221479
CID:328240
PubChem ID:2736886

Propanedioic acid,2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]-, 1,3-diethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Propanedioic acid,2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]-, 1,3-diethyl ester
    • DIETHYL 2-(TRIFLUOROMETHOXY)PHENYLAMINO-N-METHYLENEMALONATE
    • diethyl 2-[[2-(trifluoromethoxy)anilino]methylidene]propanedioate
    • Diethyl 2-{[2-(trifluoromethoxy)phenylamino]methylidene}malonate
    • FT-0624819
    • MFCD00221479
    • Propanedioic acid,2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]-,1,3-diethyl ester
    • Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate
    • Diethyl {[2-(trifluoromethoxy)anilino]methylidene}propanedioate
    • 49713-41-9
    • A827818
    • AKOS024388186
    • Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate
    • diethyl 2-((2-(trifluoromethoxy)phenylamino)methylene)malonate
    • diethyl 2-[[2-(trifluoromethoxy)anilino]methylene]propanedioate
    • 2-[[2-(trifluoromethoxy)anilino]methylidene]propanedioic acid diethyl ester
    • DTXSID70371678
    • MDL: MFCD00221479
    • Inchi: InChI=1S/C15H16F3NO5/c1-3-22-13(20)10(14(21)23-4-2)9-19-11-7-5-6-8-12(11)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3
    • InChI-sleutel: FRVSBCHUUIMIOZ-UHFFFAOYSA-N
    • LACHT: CCOC(=O)C(=CNC1=CC=CC=C1OC(F)(F)F)C(=O)OCC

Berekende eigenschappen

  • Exacte massa: 347.09800
  • Monoisotopische massa: 347.09805710g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 10
  • Complexiteit: 445
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 3
  • Topologisch pooloppervlak: 73.9Ų
  • Oppervlakte lading: 0
  • XLogP3: 4.4

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Smeltpunt: 58 °C
  • PSA: 73.86000
  • LogboekP: 3.08020
  • Oplosbaarheid: Not determined

Propanedioic acid,2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]-, 1,3-diethyl ester Beveiligingsinformatie

Propanedioic acid,2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]-, 1,3-diethyl ester Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Fluorochem
008284-1g
Diethyl 2-(trifluoromethoxy)phenylamino-N-methylenemalonate
49713-41-9
1g
£25.00 2022-02-28
abcr
AB130067-10 g
Diethyl 2-(trifluoromethoxy)phenylamino-N-methylenemalonate; 97%
49713-41-9
10g
€155.60 2022-09-01
abcr
AB130067-10g
Diethyl 2-(trifluoromethoxy)phenylamino-N-methylenemalonate, 97%; .
49713-41-9 97%
10g
€155.60 2023-09-18
1PlusChem
1P00D8OQ-250mg
DIETHYL 2-(TRIFLUOROMETHOXY)PHENYLAMINO-N-METHYLENEMALONATE
49713-41-9
250mg
$57.00 2024-05-01
A2B Chem LLC
AG16986-250mg
DIETHYL 2-(TRIFLUOROMETHOXY)PHENYLAMINO-N-METHYLENEMALONATE
49713-41-9
250mg
$30.00 2024-04-19
1PlusChem
1P00D8OQ-1g
DIETHYL 2-(TRIFLUOROMETHOXY)PHENYLAMINO-N-METHYLENEMALONATE
49713-41-9
1g
$89.00 2024-05-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1809493-1g
Diethyl 2-(Trifluoromethoxy)phenylamino-N-methylenemalonate
49713-41-9 98%
1g
¥834.00 2024-05-11
Oakwood
008284-1g
Diethyl 2-(trifluoromethoxy)phenylamino-N-methylenemalonate
49713-41-9
1g
$60.00 2024-07-19
Oakwood
008284-250mg
Diethyl 2-(trifluoromethoxy)phenylamino-N-methylenemalonate
49713-41-9
250mg
$30.00 2024-07-19
A2B Chem LLC
AG16986-1g
DIETHYL 2-(TRIFLUOROMETHOXY)PHENYLAMINO-N-METHYLENEMALONATE
49713-41-9
1g
$60.00 2024-04-19

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